molecular formula C20H14ClNO3 B3017782 [2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate CAS No. 877961-24-5

[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate

Cat. No. B3017782
CAS RN: 877961-24-5
M. Wt: 351.79
InChI Key: VCDZSUHUGJHRQI-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester .


Synthesis Analysis

Bioreduction of ethyl 2-oxo-4-phenylbutyrate is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported .


Molecular Structure Analysis

The linear formula of Ethyl 2-oxo-4-phenylbutyrate is C6H5CH2CH2COCOOCH2CH3 .


Chemical Reactions Analysis

Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using a bacterial reductase is reported . Enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate using homogeneous Rh-diphosphine and heterogeneous Pt/Al2O3-cinchona catalysts has been reported .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-4-phenylbutyrate is a liquid with a refractive index of 1.504 (lit.) . It has a boiling point of 132 °C/2 mmHg (lit.) and a density of 1.091 g/mL at 25 °C (lit.) .

Mechanism of Action

The bioreduction of ethyl 2-oxo-4-phenylbutyrate is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate .

Safety and Hazards

Ethyl 2-oxo-4-phenylbutyrate is classified as a combustible liquid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO3/c21-19-11-10-17(12-22-19)20(24)25-13-18(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDZSUHUGJHRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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